1-(2-Ethylphenyl)ethane-1,2-diol
Description
1-(2-Ethylphenyl)ethane-1,2-diol is a vicinal diol featuring a phenyl ring substituted with an ethyl group at the ortho position. Vicinal diols with aryl substituents are often studied for their synthetic utility, biological activity, and physicochemical behavior .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-ethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10-12H,2,7H2,1H3 |
InChI Key |
RXILQNKRSYLMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Ethylphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(2-ethylphenyl)ethane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)ethane-1,2-diol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the preparation of polymers and resins with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, focusing on substituent type, position, and synthesis yields:
Key Observations :
- Substituent Position : The para position (e.g., 4-nitrophenyl, 4-chlorophenyl) is common in synthetic studies due to steric and electronic advantages, yielding higher purity and reaction efficiency . The ortho (2-ethylphenyl) and meta (3-ethylphenyl) positions may introduce steric hindrance, affecting reactivity and isolation.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance diol stability but may reduce solubility.
Spectroscopic Characterization
Comparative NMR and HRMS data for selected analogs:
Insights :
- The ethyl group in 1-(2-ethylphenyl)ethane-1,2-diol would likely cause upfield shifts in $^1$H-NMR for ethyl protons (δ ~1.2–1.5 ppm) and downfield shifts for aromatic protons adjacent to the substituent.
- HRMS data for bromo and methoxy analogs demonstrate precise mass confirmation, a critical step in validating synthetic success .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
